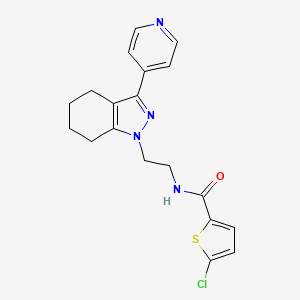

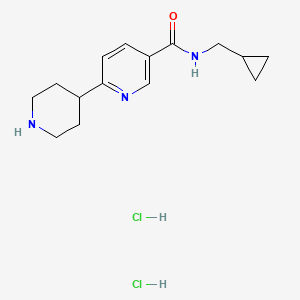

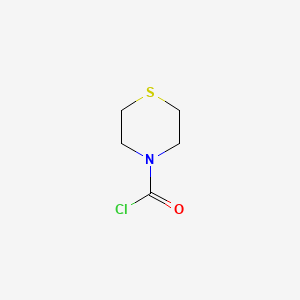

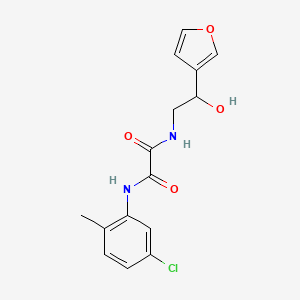

![molecular formula C21H17F3N2O2S B2836198 N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 924824-36-2](/img/structure/B2836198.png)

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a thiazole ring, a chromene ring, and a carboxamide group. The presence of a trifluoromethyl group attached to a benzyl group indicates that this compound could have interesting chemical properties due to the strong electronegativity of fluorine .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group would likely add electron-withdrawing character, potentially affecting the reactivity of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the thiazole ring, and the chromene ring. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications

Synthesis and Chemical Properties

- Ultrasound-Promoted Synthesis : A study demonstrated the use of ultrasound irradiation for rapid synthesis of novel thiazole derivatives, including those with a chromene nucleus, showing potential for efficient chemical synthesis techniques (Gomha & Khalil, 2012).

- Complex Formation : Research involving the synthesis of organic ligands including thiazole and chromene derivatives for forming metal complexes, such as copper(II), cobalt(II), and nickel(II), highlights the versatility of these compounds in coordination chemistry (Myannik et al., 2018).

Biological Applications

- Cytotoxic Activity : A study evaluated the cytotoxic activities of thiazole derivatives with a chromene nucleus, indicating potential applications in cancer research or therapy (Gomha & Khalil, 2012).

- Antibacterial and Antioxidant Agents : Compounds synthesized from benzo[d]thiazol and chromene derivatives were evaluated for their antioxidant and antibacterial properties, suggesting potential use in medical and pharmaceutical applications (Gadhave et al., 2022).

Future Directions

The study of compounds with these types of structures could be of interest in the fields of medicinal chemistry and drug discovery. The trifluoromethyl group is often used in the design of new pharmaceuticals, and both thiazole and chromene rings are found in a variety of biologically active compounds .

Mechanism of Action

Target of Action

It’s worth noting that both thiazole and trifluoromethyl benzyl moieties are found in various bioactive compounds . These compounds have been reported to interact with a wide range of targets, including various enzymes, receptors, and proteins, contributing to their diverse biological activities .

Mode of Action

Compounds containing thiazole and trifluoromethyl benzyl moieties are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the nature of the target and the structural features of the compound.

Biochemical Pathways

Compounds containing thiazole and trifluoromethyl benzyl moieties have been reported to affect various biochemical pathways, including those involved in inflammation, cancer, and various infectious diseases .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the metabolic stability of the compound . The thiazole moiety is also known to contribute to the bioavailability of many drugs .

Result of Action

Compounds containing thiazole and trifluoromethyl benzyl moieties have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as indole derivatives, have been found to interact with multiple receptors and enzymes, suggesting that this compound may also have diverse biochemical interactions .

Cellular Effects

Similar compounds have been shown to have cytotoxic effects on various cancer cell lines .

Molecular Mechanism

Compounds with similar structures have been found to inhibit certain kinases , suggesting that this compound may also interact with enzymes and other biomolecules at the molecular level.

Properties

IUPAC Name |

N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2S/c22-21(23,24)16-6-3-4-13(8-16)9-17-11-25-20(29-17)26-19(27)15-10-14-5-1-2-7-18(14)28-12-15/h1-8,11,15H,9-10,12H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNMNEJQIJRMKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

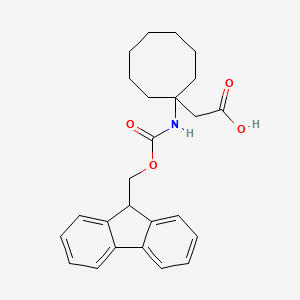

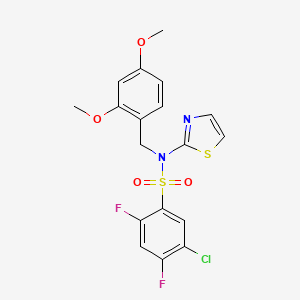

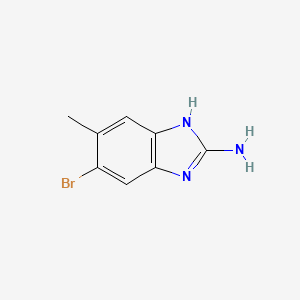

![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836136.png)